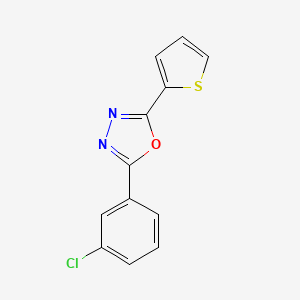
2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole, also known as CPTO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In fungi and bacteria, this compound has been shown to inhibit the activity of various enzymes involved in cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth. In fungi and bacteria, this compound has been shown to disrupt cell wall biosynthesis, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. It has been shown to exhibit significant anticancer, antifungal, and antibacterial activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and epilepsy. Another area of interest is the synthesis of this compound-based materials for various applications, including sensors and electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in agriculture.
Méthodes De Synthèse
2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole can be synthesized through various methods, including cyclization reactions, condensation reactions, and oxidation reactions. One of the most commonly used methods for synthesizing this compound is the cyclization of 3-chlorobenzoic acid hydrazide with 2-thiophenecarboxaldehyde in the presence of a dehydrating agent such as polyphosphoric acid. The resulting product is then oxidized using hydrogen peroxide to obtain this compound.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit significant anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and epilepsy. In material science, this compound has been used as a building block for the synthesis of various polymers and materials. In agriculture, this compound has been shown to possess significant herbicidal and insecticidal activities.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-4-1-3-8(7-9)11-14-15-12(16-11)10-5-2-6-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUYPPSMABJXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

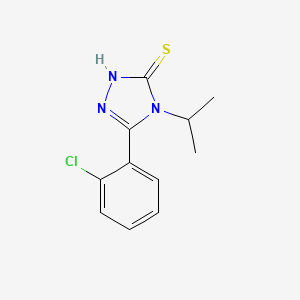
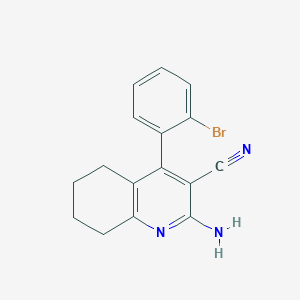

![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)
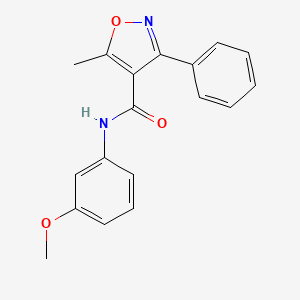
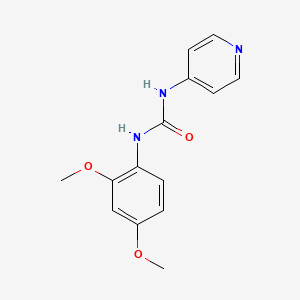
![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)